molecular formula C8H8BrFO B1333660 2-Fluoro-6-methoxybenzyl bromide CAS No. 500912-17-4

2-Fluoro-6-methoxybenzyl bromide

Cat. No. B1333660
M. Wt: 219.05 g/mol
InChI Key: PVKFBCBTHHTDEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-fluoro-6-methoxybenzyl bromide can be derived from the methodologies described in the papers. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate involved bromination and hydrolysis starting from 4-bromo-2-fluorotoluene . This suggests that a similar approach could be used for synthesizing 2-fluoro-6-methoxybenzyl bromide, starting with an appropriate fluorinated toluene derivative and introducing the methoxy group and bromide moiety in subsequent steps.

Molecular Structure Analysis

While the molecular structure of 2-fluoro-6-methoxybenzyl bromide is not directly analyzed in the papers, the structure of related compounds has been determined using spectroscopic methods such as IR, NMR, and X-ray crystallography . These techniques could be applied to 2-fluoro-6-methoxybenzyl bromide to confirm its structure and analyze the electronic effects of the substituents on the aromatic ring.

Chemical Reactions Analysis

The reactivity of benzyl bromide derivatives is well-documented, and the papers provide insights into the chemical behavior of similar compounds. For example, the reactivity of 2-methoxy-5-nitrobenzyl bromide with proteins suggests that the methoxy group does not significantly hinder the reactivity of the benzyl bromide moiety . This implies that 2-fluoro-6-methoxybenzyl bromide could also be used as a reagent in protein chemistry or as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-6-methoxybenzyl bromide can be inferred from related compounds. The presence of electronegative substituents such as fluorine and methoxy groups will affect the compound's polarity, boiling point, and solubility . The bromine atom makes the compound a potential alkylating agent, which could be useful in various chemical transformations.

Scientific Research Applications

Synthesis of Oligoribonucleotides

2-Fluoro-6-methoxybenzyl bromide is utilized in the synthesis of oligoribonucleotides. The 4-methoxybenzyl group, introduced to the 2′-hydroxyl group of adenosine, can be successfully used in the synthesis of oligoribonucleotides via the phosphotriester approach. This process is integral in the creation of specific RNA sequences for research and therapeutic purposes (Takaku & Kamaike, 1982).

Synthesis of Radiotracers for PET Imaging

In the field of positron emission tomography (PET) imaging, 2-Fluoro-6-methoxybenzyl bromide is used in the synthesis of fluorinated α-amino acids. These are crucial intermediates for creating radiotracers, which are vital in PET imaging for medical diagnostics and research (Zaitsev et al., 2002).

Development of New Radiotracers

2-Fluoro-6-methoxybenzyl bromide is also employed in the development of novel radiotracers like 6-Fluoro-PBR28. These radiotracers are used in imaging TSPO 18 kDa with PET, which is significant in the study of neuroinflammation and other neurological conditions (Damont et al., 2011).

Antibacterial and Antimycobacterial Research

2-Fluoro-6-methoxybenzyl bromide has been used in the synthesis of compounds with potential antibacterial and antimycobacterial properties. These compounds have shown efficacy against Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis (Braendvang & Gundersen, 2007).

Chemical Protection Groups

The compound is used to develop new alcohol protecting groups in organic chemistry, like the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. These groups protect alcohols during chemical reactions and can be selectively removed without affecting other parts of the molecule (Crich, Li, & Shirai, 2009).

Safety And Hazards

2-Fluoro-6-methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .

properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFBCBTHHTDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381385
Record name 2-Fluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzyl bromide

CAS RN

500912-17-4
Record name 2-Fluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-fluoro-3-methoxybenzene
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